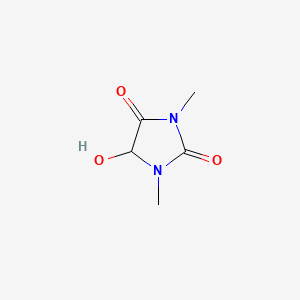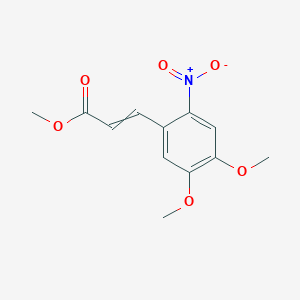![molecular formula C8H3ClFIS B13693175 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
5-Chloro-6-fluoro-2-iodobenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-fluoro-2-iodobenzo[b]thiophene is a chemical compound with the molecular formula C8H3ClFIS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile. This reaction leads to the formation of the desired benzothiophene derivative .
Another method involves the use of aryne intermediates. Aryne intermediates can react with alkynyl sulfides to form benzothiophene derivatives. This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-fluoro-2-iodobenzo[b]thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine, fluorine, and iodine) on the benzothiophene ring.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of derivatives with different substituents on the benzothiophene ring. Oxidation and reduction reactions can modify the thiophene ring, leading to various oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-fluoro-2-iodobenzo[b]thiophene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities.
Medicine: Research on benzothiophene derivatives has shown potential in developing drugs for various diseases, including cancer and infectious diseases. This compound may serve as a precursor for drug development.
Industry: The compound can be used in the production of materials with specific properties, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene depends on its specific application
Molecular Targets: The compound can bind to specific proteins, enzymes, or receptors, modulating their activity. For example, benzothiophene derivatives have been shown to interact with estrogen receptors, making them potential candidates for hormone-related therapies.
Pathways Involved: The compound can influence cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis. These effects can be harnessed for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-6-fluoro-2-iodobenzo[b]thiophene can be compared with other benzothiophene derivatives, such as:
2-Iodobenzothiophene:
5-Chloro-2-iodobenzo[b]thiophene: This compound lacks the fluorine substituent, which may affect its chemical properties and biological activities.
The presence of multiple halogen atoms in this compound makes it unique and potentially more reactive compared to its analogs. This increased reactivity can be advantageous for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H3ClFIS |
|---|---|
Molekulargewicht |
312.53 g/mol |
IUPAC-Name |
5-chloro-6-fluoro-2-iodo-1-benzothiophene |
InChI |
InChI=1S/C8H3ClFIS/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3H |
InChI-Schlüssel |
UIZCDDSKHOGANJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(SC2=CC(=C1Cl)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)


![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)


![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)

